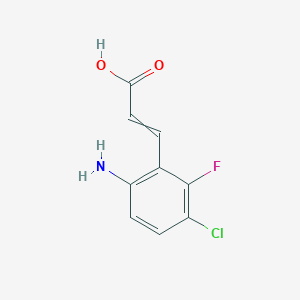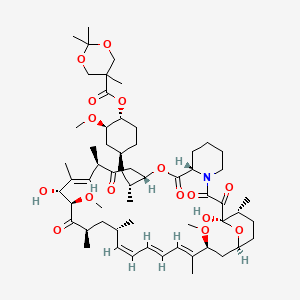
Temsirolimus Acetonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Temsirolimus Acetonide, sold under the brand name Torisel, is an intravenous drug primarily used for the treatment of renal cell carcinoma. It is a derivative and prodrug of sirolimus, and it functions as a specific inhibitor of the mammalian target of rapamycin (mTOR), a kinase enzyme that regulates cell growth, proliferation, and survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Temsirolimus Acetonide can be synthesized through various chemical and enzymatic methods. One notable method involves the regioselective acylation of rapamycin at the C42 hydroxyl group using 3-hydroxy-2-(hydroxymethyl)-2-methyl propanoate. This process can be catalyzed by 4-(dimethylamino)-pyridine (DMAP), although it often results in poor regioselectivity and byproducts . An improved method employs lipase-catalyzed regioselective acylation using nitrophenyl esters as acyl donors, which enhances reactivity and yields .
Industrial Production Methods
Industrial production of this compound typically involves optimizing reaction conditions such as temperature, solvents, and additives to achieve high conversion rates and purity. For instance, using immobilized Thermomyces lanuginose lipase in methyl tert-butyl ether at 50°C for 48 hours can result in a reaction conversion of 95.4% .
Analyse Des Réactions Chimiques
Types of Reactions
Temsirolimus Acetonide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.
Applications De Recherche Scientifique
Temsirolimus Acetonide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying regioselective acylation and other synthetic transformations.
Biology: Investigated for its effects on cell growth, proliferation, and survival, particularly in cancer cells.
Industry: Employed in the development of new drug formulations and delivery systems.
Mécanisme D'action
Temsirolimus Acetonide exerts its effects by inhibiting the activity of mTOR, a kinase enzyme involved in cell growth and proliferation. It binds to an intracellular protein called FKBP-12, forming a protein-drug complex that inhibits mTOR activity. This inhibition results in cell cycle arrest in the G1 phase and reduces the synthesis of hypoxia-inducible factors and vascular endothelial growth factor, thereby inhibiting tumor angiogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sirolimus (Rapamycin): The parent compound from which Temsirolimus Acetonide is derived. It also inhibits mTOR but has different pharmacokinetic properties.
Everolimus: Another mTOR inhibitor used for similar indications but with distinct pharmacokinetic and pharmacodynamic profiles.
Uniqueness
This compound is unique in its ability to be converted to sirolimus in vivo, which may contribute to its therapeutic effects. Its specific inhibition of mTOR and the resulting impact on cell cycle regulation and angiogenesis make it a valuable compound in cancer therapy .
Propriétés
Formule moléculaire |
C59H91NO16 |
|---|---|
Poids moléculaire |
1070.3 g/mol |
Nom IUPAC |
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate |
InChI |
InChI=1S/C59H91NO16/c1-35-19-15-14-16-20-36(2)47(69-11)31-43-24-22-41(7)59(68,76-43)53(64)54(65)60-26-18-17-21-44(60)55(66)74-48(32-45(61)37(3)28-40(6)51(63)52(71-13)50(62)39(5)27-35)38(4)29-42-23-25-46(49(30-42)70-12)75-56(67)58(10)33-72-57(8,9)73-34-58/h14-16,19-20,28,35,37-39,41-44,46-49,51-52,63,68H,17-18,21-27,29-34H2,1-13H3/b16-14+,19-15+,36-20+,40-28+/t35-,37-,38-,39-,41-,42+,43+,44+,46-,47+,48+,49-,51-,52+,59-/m1/s1 |
Clé InChI |
YGGRYGCDSJUKRW-HNXTYUFFSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)/C)O)OC)C)C)/C)OC |
SMILES canonique |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid](/img/structure/B13401675.png)
![(2S,5S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B13401683.png)
![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B13401693.png)
![7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one](/img/structure/B13401706.png)
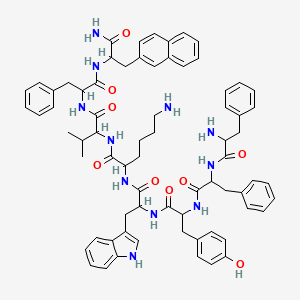
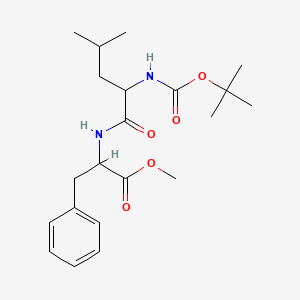


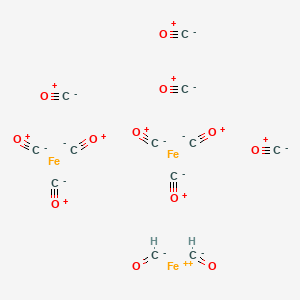
![[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B13401748.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea](/img/structure/B13401751.png)
![1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B13401752.png)
![2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid](/img/structure/B13401756.png)
